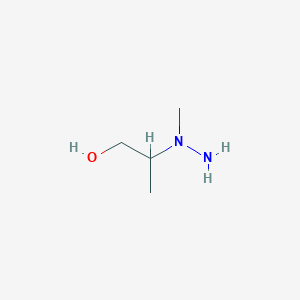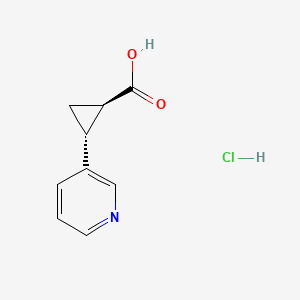![molecular formula C18H22N4O4S B2779660 2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-5-tosylpyrimidin-4-amine CAS No. 1115976-35-6](/img/structure/B2779660.png)
2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-5-tosylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-5-tosylpyrimidin-4-amine” is a complex organic molecule. The 1,4-Dioxa-8-azaspiro[4.5]decan part of the molecule is a type of spirocyclic compound, which is a class of organic compounds that feature a spiroatom .
Synthesis Analysis
The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decan involves condensation reactions of 2-furan-2-yl-methylamine with 2-hydroxy-3-methoxy- and 2-hydroxy-5-methoxy-benzaldehydes and reduced with NaBH . It has also been used in the synthesis of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes .Molecular Structure Analysis
The molecular formula of 1,4-Dioxa-8-azaspiro[4.5]decan is C7H13NO2 . The structure of the molecule includes a spiroatom, which is a quaternary atom (most commonly carbon) that is the only common atom to two rings .Chemical Reactions Analysis
The Schiff base compounds (1 and 2) are synthesized by the condensation reactions of 2-furan-2-yl-methylamine with 2-hydroxy-3-methoxy- and 2-hydroxy-5-methoxy-benzaldehydes and reduced with NaBH . The monospirocyclotriphosphazenes containing 1,3,2-oxazaphosphorine rings are also synthesized .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a boiling point of 108-110 °C (35 hPa), a density of 1.117 g/cm3, and a refractive index of 1.4809 to 1.4829 (20°C, 589 nm) .Scientific Research Applications
- 1,4-Dioxa-8-azaspiro[4.5]decane serves as a building block in the synthesis of spirocyclotriphosphazenes. These compounds exhibit unique structural features and have applications in materials science, catalysis, and supramolecular chemistry .
- Derived from Dacus oleae , 1,4-Dioxa-8-azaspiro[4.5]decane is a natural product with potential bioactivity. Researchers explore its extraction and study its effects on biological systems .
- Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride , an intermediate, can be synthesized using this compound. It may find applications in drug development or chemical biology .
- 3-Azaspiro[5.5]undecane (4,4-Pentamethylenepiperidine) hydrochloride , a derivative of this compound, targets the WT influenza virus M2 (A/M2). Investigating its antiviral properties could be valuable .
- Researchers use 1,4-Dioxa-8-azaspiro[4.5]decane as a reagent in organic synthesis due to its unique spirocyclic structure. It participates in diverse reactions and transformations .
Spirocyclotriphosphazenes Synthesis
Natural Product Extraction
Intermediate for Irak Degradants
Antiviral Research
Organic Synthesis
Safety and Hazards
The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/eye protection/face protection, and to wash with plenty of water if it comes into contact with skin or eyes .
properties
IUPAC Name |
2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-5-(4-methylphenyl)sulfonylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-13-2-4-14(5-3-13)27(23,24)15-12-20-17(21-16(15)19)22-8-6-18(7-9-22)25-10-11-26-18/h2-5,12H,6-11H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTNLCYZYTUMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCC4(CC3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-5-tosylpyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 7-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2779583.png)
![N-[3-(2,2-dimethylpropanoyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B2779585.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-(cyclohex-1-en-1-yl)ethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2779586.png)


![6-ethoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2779592.png)




![N-[(4-fluorophenyl)methyl]-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2779599.png)